1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}
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Overview
Description
1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} is an organic compound that features a sulfanediyl linkage between two benzene rings, each substituted with an ethenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} typically involves the following steps:
Formation of the Benzene Derivative: The initial step involves the preparation of 4-[(ethenylsulfanyl)methyl]benzene. This can be achieved through electrophilic aromatic substitution reactions where a benzene ring is functionalized with an ethenylsulfanyl group.
Coupling Reaction: The next step involves the coupling of two 4-[(ethenylsulfanyl)methyl]benzene molecules via a sulfanediyl linkage. This can be done using a disulfide exchange reaction or by employing a sulfur-containing coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl linkage to a simpler sulfide or thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene rings or the ethenylsulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, simpler sulfides.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially altering their function.
Pathways Involved: It may participate in redox reactions, binding to active sites, or modifying the structure of target molecules through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
1,1’-Sulfanediylbis(pentafluorobenzene): Features a similar sulfanediyl linkage but with pentafluorobenzene rings.
1,1’-Sulfanediylbis(benzene): Lacks the ethenylsulfanyl groups, making it less reactive in certain contexts.
1,1’-Sulfanediylbis(4-methylbenzene): Contains methyl groups instead of ethenylsulfanyl groups, affecting its chemical properties.
Uniqueness
1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} is unique due to the presence of ethenylsulfanyl groups, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
188969-06-4 |
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Molecular Formula |
C18H18S3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(ethenylsulfanylmethyl)-4-[4-(ethenylsulfanylmethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C18H18S3/c1-3-19-13-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)14-20-4-2/h3-12H,1-2,13-14H2 |
InChI Key |
YXUBPEXNCKECFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CSCC1=CC=C(C=C1)SC2=CC=C(C=C2)CSC=C |
Origin of Product |
United States |
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